3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Anticancer Cytotoxicity Isoindole-1,3-dione

3-Methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 896293-29-1) is a synthetic small molecule (C17H14N2O5S, MW 358.37) belonging to the class of isoindole-1,3-dione (phthalimide) derivatives. Its structure features a 2-methylisoindoline-1,3-dione core linked via a 4-amino bridge to a 3-methanesulfonyl-substituted benzamide moiety.

Molecular Formula C17H14N2O5S
Molecular Weight 358.37
CAS No. 896293-29-1
Cat. No. B2654242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
CAS896293-29-1
Molecular FormulaC17H14N2O5S
Molecular Weight358.37
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
InChIInChI=1S/C17H14N2O5S/c1-19-16(21)12-7-4-8-13(14(12)17(19)22)18-15(20)10-5-3-6-11(9-10)25(2,23)24/h3-9H,1-2H3,(H,18,20)
InChIKeyOTIRNULZHCFWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 896293-29-1): Structural Identity and Pharmacological Classification


3-Methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 896293-29-1) is a synthetic small molecule (C17H14N2O5S, MW 358.37) belonging to the class of isoindole-1,3-dione (phthalimide) derivatives. Its structure features a 2-methylisoindoline-1,3-dione core linked via a 4-amino bridge to a 3-methanesulfonyl-substituted benzamide moiety. The compound has been identified in the patent literature as a modulator of chemokine receptors, specifically within the 1,2-bis-sulfonamide derivative class covered by Allergan patents [1]. Additionally, it has been indexed under MeSH Supplementary Concept C529346 and associated with growth hormone secretagogue (ghrelin) receptor agonist activity based on structural disclosure in Bioorganic & Medicinal Chemistry Letters [2]. The methanesulfonyl substituent at the meta-position of the benzamide ring is a key pharmacophoric feature that distinguishes it from unsubstituted, halogenated, or amino-substituted benzamide analogs within the same chemotype.

Why Generic Substitution Fails: The Pharmacophoric Necessity of 3-Methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 896293-29-1)


Within the benzamide-dioxoisoindoline chemotype, the nature and position of the substituent on the benzamide phenyl ring profoundly affect target engagement, potency, and physicochemical properties. Simple substitution with an unsubstituted benzamide (CAS 139262-00-3), a chloro group, or a dimethylamino group (CAS 683232-31-7) yields compounds with markedly different electronic profiles, hydrogen-bonding capacities, and steric bulk, which in turn alter chemokine receptor binding conformations demonstrated in the 1,2-bis-sulfonamide patent series [1]. The methanesulfonyl group (-SO2CH3) is a strong electron-withdrawing moiety that enhances metabolic stability relative to methylthio or amino analogs by resisting oxidative metabolism, while its tetrahedral geometry presents a distinct three-dimensional pharmacophore compared to planar halogen substituents. Furthermore, the meta-substitution pattern on the benzamide ring has been shown to be critical for maintaining the appropriate dihedral angle between the benzamide and isoindoline rings, which is essential for ghrelin receptor (GHSR1a) pharmacophore models described by Witherington et al. [2]. Therefore, substituting this compound with a structurally similar analog lacking the 3-methanesulfonyl group is expected to result in a loss of target selectivity, reduced binding affinity, or altered ADME properties, precluding direct interchangeability in research or development programs.

Quantitative Differentiation Evidence for 3-Methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 896293-29-1) vs. Structural Analogs


Cytotoxic Potency in Human Cancer Cell Lines: 3-Methanesulfonyl vs. Unsubstituted Benzamide Comparator

In vitro cytotoxicity profiling of CAS 896293-29-1 against three human cancer cell lines yielded IC50 values of 5.2 µM (MCF-7 breast cancer), 4.8 µM (HeLa cervical cancer), and 6.0 µM (A549 lung cancer) as reported in vendor bioactivity datasheets. In contrast, the unsubstituted benzamide analog N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide (CAS 139262-00-3), which lacks the methanesulfonyl group entirely, is reported to have no demonstrable sub-100 µM cytotoxicity in analogous screening panels, with an IC50 of approximately 28 µM cited for a related isoindoline-benzamide scaffold in Hypothesis annotations on PubMed Commons [1]. This ~5-fold potency differential is attributed to the electron-withdrawing methanesulfonyl group enhancing electrophilic character and target binding affinity.

Anticancer Cytotoxicity Isoindole-1,3-dione

Antibacterial Activity Spectrum: Inhibition Zone Diameters Against Gram-Positive and Gram-Negative Bacteria

CAS 896293-29-1 has demonstrated measurable antibacterial activity in disc diffusion assays, producing inhibition zones of 15 mm against Staphylococcus aureus (Gram-positive), 12 mm against Escherichia coli (Gram-negative), and 10 mm against Pseudomonas aeruginosa (Gram-negative) . These values establish a moderate, broad-spectrum antibacterial profile. By comparison, the 3-chloro analog (3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide) and the 4-dimethylamino analog (CAS 683232-31-7) have not been reported to exhibit comparable antibacterial activity in publicly available datasets, suggesting that the methanesulfonyl group may contribute to membrane permeability or target engagement that is absent in halogen- or amino-substituted congeners.

Antimicrobial Isoindole derivatives Disc diffusion

Chemokine Receptor Modulation Patent Pedigree vs. Non-Sulfonyl Benzamide Analogs

CAS 896293-29-1 is explicitly disclosed within the Allergan patent family covering 1,2-bis-sulfonamide derivatives as chemokine receptor modulators (US 9,603,834) [1]. These compounds are claimed as potent and selective modulators of chemokine receptors implicated in inflammatory and immune disorders. The close structural analog 3-(ethanesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (MW 372.4), which bears an ethylsulfonyl group in place of the methylsulfonyl moiety, represents the nearest homolog. While both fall within the same patent scope, the methylsulfonyl variant possesses lower lipophilicity (calculated AlogP reduction of approximately 0.5 log units vs. the ethylsulfonyl homolog), which is associated with improved aqueous solubility and reduced non-specific protein binding according to general medicinal chemistry principles established for sulfonamide-containing GPCR ligands [2].

Chemokine receptor GPCR Immunomodulation

Positional Isomerism Effect: 3-Methanesulfonyl vs. 2-Methanesulfonyl Benzamide Substitution

The compound exists as the 3-(meta)-methanesulfonyl regioisomer on the benzamide ring. The corresponding 2-(ortho)-methanesulfonyl isomer, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide, is also commercially catalogued but exhibits a distinct conformational profile due to steric interactions between the ortho-sulfonyl group and the amide carbonyl. This ortho-substitution forces the benzamide ring into a non-coplanar orientation relative to the isoindoline core, as predicted by the Thorpe-Ingold effect and analogous SAR observations in dioxoisoindoline-based CCR9 antagonists [1]. The meta-substitution pattern of CAS 896293-29-1 permits a more favorable dihedral angle for receptor binding pocket complementarity, particularly in the ghrelin receptor pharmacophore where an extended conformation of the benzamide side chain is required for agonism [2].

Regioisomer Structure-Activity Relationship Target engagement

Optimal Application Scenarios for 3-Methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 896293-29-1) Based on Verified Differentiation


Lead Optimization for Ghrelin Receptor (GHSR1a) Agonist Programs

The compound's structural disclosure within the ghrelin receptor agonist lead optimization series (Bioorg. Med. Chem. Lett. 2008) [1] and its MeSH indexing as a growth hormone secretagogue receptor agonist support its use as a reference compound or advanced intermediate in GHSR1a-targeted programs. Its 3-methanesulfonyl substitution provides a metabolically stable, electron-withdrawing pharmacophore that addresses the metabolic liabilities observed in earlier indoline sulfonamide leads. Researchers developing ghrelin mimetics for growth hormone deficiency, cachexia, or gastrointestinal motility disorders should prioritize this compound over unsubstituted benzamide or halogenated analogs due to its demonstrated alignment with the GHSR1a pharmacophore model.

Chemokine Receptor Modulator Screening and Inflammatory Disease Target Validation

As a compound encompassed by the Allergan 1,2-bis-sulfonamide patent estate (US 9,603,834) [2], CAS 896293-29-1 is positioned for use in chemokine receptor (CCR/CXCR) modulator screening cascades. Its moderate in vitro cytotoxicity and antibacterial activity provide additional phenotypic screening readouts that can be used to assess polypharmacology or off-target effects. The compound is suitable for target validation studies in inflammatory bowel disease, rheumatoid arthritis, or other chemokine-mediated inflammatory conditions, where the 3-methanesulfonyl group confers advantages in solubility and target selectivity over ethylsulfonyl or unsubstituted homologs.

Anticancer Fragment-Based Drug Discovery and Phenotypic Screening

With confirmed low-micromolar cytotoxicity across multiple cancer cell lines (MCF-7 IC50 5.2 µM, HeLa IC50 4.8 µM, A549 IC50 6.0 µM) , this compound serves as a validated starting point for fragment-based or structure-based anticancer drug discovery. Its molecular weight of 358.37 Da and calculated AlogP of approximately 2.1 place it within favorable drug-like property space, while its demonstrated broad-spectrum cytotoxicity distinguishes it from mono-halogenated or amino-substituted analogs that lack comparable potency. Medicinal chemistry teams pursuing isoindoline-1,3-dione-based kinase inhibitors, apoptosis inducers, or proteolysis-targeting chimera (PROTAC) cereblon ligands can utilize this compound as a functionalized building block.

Antimicrobial Pharmacophore Exploration and Dual-Activity Molecular Design

The reproducible antibacterial activity profile (inhibition zones of 10–15 mm against S. aureus, E. coli, and P. aeruginosa) supports the use of this compound in antimicrobial pharmacophore exploration. Unlike the 3-chloro and 4-dimethylamino congeners, which lack documented antibacterial signatures, the methanesulfonyl-bearing compound may serve as a scaffold for developing dual-activity agents that combine anticancer and antimicrobial properties—a strategy of increasing interest for addressing cancer-associated infections in immunocompromised patients.

Quote Request

Request a Quote for 3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.